lariatin A -

lariatin A

Catalog Number: EVT-272557
CAS Number:
Molecular Formula: C94H143N27O25
Molecular Weight: 2051.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lariatin A is a naturally occurring cyclic peptide with potent anti-mycobacterial activity. It is produced by the Gram-positive bacterium Rhodococcus jostii K01-B0171 [, ]. This compound belongs to the lasso peptide family, characterized by a unique "lasso" structure [, , ]. This structural motif contributes to its stability and biological activity.

Synthesis Analysis

Currently, there is limited information available regarding the total chemical synthesis of Lariatin A. The primary method of obtaining this compound relies on isolation and purification from its natural producer, Rhodococcus jostii K01-B0171 [, , ].

Molecular Structure Analysis

Lariatin A consists of 18 L-amino acid residues arranged in a distinctive lasso-like conformation [, ]. This structure features a tail segment (Trp9-Pro18) that threads through a macrolactam ring formed by the head segment (Gly1-Glu8) []. This threading occurs due to an isopeptide bond between the γ-carboxyl group of Glu8 and the α-amino group of Gly1 [, ]. The lasso structure is crucial for the peptide's stability and biological activity. Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the three-dimensional structure of Lariatin A [].

Mechanism of Action

While the precise mechanism of action of Lariatin A remains to be fully elucidated, research suggests that its anti-mycobacterial activity is linked to specific amino acid residues within its structure [, ]. Substitution of Lysine at position 17 (Lys17) has been shown to significantly impact its inhibitory effects on mycobacterial growth []. Further investigations are necessary to pinpoint the exact molecular targets and pathways affected by Lariatin A within mycobacterial cells.

Applications

The primary application of Lariatin A in scientific research lies in its potent anti-mycobacterial activity, specifically against Mycobacterium tuberculosis [, , ]. Its unique structure and mechanism of action make it a promising candidate for the development of novel anti-tuberculosis drugs. Additionally, Lariatin A serves as a valuable tool in studying mycobacterial biology and identifying new therapeutic targets. For instance, it has been employed in silkworm infection models to evaluate the efficacy of anti-mycobacterial compounds [].

Lariatin B

Compound Description: Lariatin B is a cyclic peptide and antimycobacterial agent isolated alongside lariatin A from the culture broth of Rhodococcus sp. K01-B0171. [, ] It comprises 20 L-amino acid residues with an internal linkage forming a "lasso" structure. []

Relevance: Lariatin B is structurally very similar to lariatin A, differing only in the number of amino acid residues in the tail segment. [] Both compounds exhibit antimycobacterial activity, suggesting shared structural features are important for this activity. [, ]

Ohmyungsamycin A

Compound Description: Ohmyungsamycin A is a microbial compound screened for anti-Mycobacteroides abscessus activity alongside lariatin A. [] The specific structure and origin of ohmyungsamycin A are not described in the provided abstracts.

Relevance: While its structure is not detailed, ohmyungsamycin A's inclusion in the same screening study as lariatin A suggests potential similarities in their antimycobacterial activity or mechanisms. [] Further research is needed to determine its structural relationship to lariatin A.

Ohmyungsamycin B

Compound Description: Similar to ohmyungsamycin A, ohmyungsamycin B is a microbial compound evaluated for anti-Mycobacteroides abscessus activity. [] The provided abstracts do not provide information on its structure or origin.

Relevance: The inclusion of ohmyungsamycin B in the same screening as lariatin A indicates potential shared targets or mechanisms of action against mycobacteria. [] Its structural relation to lariatin A remains unclear without further information.

Nosiheptide

Compound Description: Nosiheptide is a microbial compound known for its antimicrobial properties. [] It was included in a study evaluating anti-Mycobacteroides abscessus activity along with lariatin A. []

Relevance: Nosiheptide's inclusion in the same screening as lariatin A suggests potential similarities in their spectrum of antimicrobial activity, although their structures and mechanisms of action might differ. []

Quinomycin

Compound Description: Quinomycin is a microbial compound with known antimicrobial activity. [] It was included in the screening for anti-Mycobacteroides abscessus activity alongside lariatin A. []

Steffimycin

Compound Description: Steffimycin is a microbial compound evaluated for anti-Mycobacteroides abscessus activity alongside lariatin A. []

Properties

Product Name

lariatin A

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(5S,8S,11S,14S,17S,20S,23S)-8-(3-amino-3-oxopropyl)-20-(3-carbamimidamidopropyl)-5-(hydroxymethyl)-17-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-14-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C94H143N27O25

Molecular Weight

2051.3 g/mol

InChI

InChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1

InChI Key

ZYWDOXCVVHITIW-KBACZRJDSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO

Solubility

Soluble in DMSO

Synonyms

Lariatin A

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.